N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl), a 4-ethoxy-substituted benzamide core, and a 4-methoxybenzyl group.
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H25NO5S/c1-3-27-20-10-6-17(7-11-20)21(23)22(18-12-13-28(24,25)15-18)14-16-4-8-19(26-2)9-5-16/h4-11,18H,3,12-15H2,1-2H3 |
InChI Key |
DCSVZZXGCWGOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracidsThe final step is the formation of the benzamide linkage, which can be accomplished using coupling reagents like carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted benzamides .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- Alkoxy Chain Length : The ethoxy group in the target compound balances lipophilicity and solubility compared to longer chains (e.g., hexyloxy in ), which may reduce solubility, or shorter chains (e.g., methoxy in ), which decrease steric bulk.
- Benzyl Substituents : The 4-methoxybenzyl group in the target compound likely enhances π-π stacking interactions compared to the 4-isopropylbenzyl group in , which introduces steric hindrance.
- Functional Groups : The sulfone moiety in the target compound and contrasts with the indole ring in compound 18 (), suggesting divergent biological targets.
Comparison with Other Syntheses :
- Compound 1b () uses Sonogashira coupling for alkyne incorporation, which is absent in the target compound.
- Compound 3n () employs brominated intermediates, suggesting divergent routes for halogenated analogs.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a tetrahydrothiophene ring with a dioxido group, an ethoxy substituent, and a benzamide moiety. Its molecular formula is C27H37NO4S, with a molecular weight of approximately 471.7 g/mol. The unique combination of functional groups suggests diverse interactions with biological targets, potentially influencing various therapeutic pathways.
Preliminary research indicates that this compound may interact with several biological targets:
- Enzyme Inhibition : The dioxido group may enhance binding affinity to certain enzymes, modulating their activity. This could be particularly relevant in anti-inflammatory and anticancer therapies.
- Receptor Modulation : The benzamide moiety is known for its ability to interact with various receptors, potentially influencing signaling pathways involved in cell proliferation and survival.
Anti-Cancer Properties
Research has suggested that compounds structurally similar to this compound exhibit anti-cancer properties. For instance, studies on related benzamide derivatives have shown promising results against breast cancer cell lines (MCF-7 and SK-BR-3) through mechanisms such as:
- Inhibition of Proliferation : Compounds demonstrated significant anti-proliferative effects in vitro.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells via the mitochondrial pathway, leading to cytochrome c release and increased reactive oxygen species (ROS) levels .
Anti-Inflammatory Effects
The compound's potential anti-inflammatory activity is supported by its structural components. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified anti-proliferative effects against breast cancer cell lines with IC50 values indicating strong activity. |
| Study 2 | Demonstrated the ability to inhibit inflammatory markers in vitro, suggesting therapeutic potential for chronic inflammatory conditions. |
| Study 3 | Explored structure-activity relationships (SAR) showing that modifications to the benzamide moiety significantly affect biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
